5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Description
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-(4-fluorobenzoyl)piperazinyl group at position 5 and a 2-fluorophenyl group at position 2. This compound belongs to a class of molecules designed for pharmacological applications, particularly targeting enzymes or receptors where fluorinated aromatic systems improve binding affinity and metabolic stability .
Properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c22-15-7-5-14(6-8-15)20(28)26-9-11-27(12-10-26)21-18(13-24)25-19(29-21)16-3-1-2-4-17(16)23/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEQUPDPEWYQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.
Mode of Action
The compound interacts with ENTs and inhibits their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km). This suggests that the compound is an irreversible and non-competitive inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of 1,3-oxazole-4-carbonitrile derivatives. Key structural analogs differ in substituents on the benzoyl and phenyl rings, which critically influence physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Position Effects :
- Fluorine at the para position (4-F) on the benzoyl group (target compound) confers a balanced dipole moment compared to the ortho (2-F) analog, which may distort the piperazine conformation .
- The 2-fluorophenyl group in the target compound introduces steric effects that could hinder interactions with flat binding pockets, whereas the 4-fluorophenyl analog (Analog 2) offers better planar geometry .
Halogen Substitution: Replacement of fluorine with chlorine (Analog 3) increases molecular weight and lipophilicity (ClogP ≈ 3.2 vs.
Extended Conjugation :
- The ethenyl-linked 4-fluorophenyl group in Analog 4 extends π-conjugation, improving UV absorption (λₘₐₐ ≈ 320 nm) and fluorescence properties, which are advantageous for imaging studies .
Solubility and Bioavailability :
- The target compound’s carbonitrile group and dual fluorines enhance aqueous solubility (estimated LogS = -3.5) compared to chlorine-containing analogs (LogS ≈ -4.2) .
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